molecular formula C20H16N4O3 B5019001 N-(1,2-oxazol-3-ylmethyl)-2-(1-oxo-4-phenylphthalazin-2-yl)acetamide

N-(1,2-oxazol-3-ylmethyl)-2-(1-oxo-4-phenylphthalazin-2-yl)acetamide

Cat. No.: B5019001
M. Wt: 360.4 g/mol
InChI Key: MYFSEZFKVHLCAB-UHFFFAOYSA-N
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Description

N-(1,2-oxazol-3-ylmethyl)-2-(1-oxo-4-phenylphthalazin-2-yl)acetamide is a synthetic organic compound that belongs to the class of phthalazinone derivatives

Properties

IUPAC Name

N-(1,2-oxazol-3-ylmethyl)-2-(1-oxo-4-phenylphthalazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3/c25-18(21-12-15-10-11-27-23-15)13-24-20(26)17-9-5-4-8-16(17)19(22-24)14-6-2-1-3-7-14/h1-11H,12-13H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYFSEZFKVHLCAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)NCC4=NOC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-oxazol-3-ylmethyl)-2-(1-oxo-4-phenylphthalazin-2-yl)acetamide typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the oxazole ring to the phthalazinone core: This step may involve nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: Various substitution reactions can occur, where functional groups on the compound are replaced with other groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. They may include oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1,2-oxazol-3-ylmethyl)-2-(1-oxo-4-phenylphthalazin-2-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phthalazinone derivatives: Compounds with similar core structures but different substituents.

    Oxazole derivatives: Compounds with similar oxazole rings but different attached groups.

Uniqueness

N-(1,2-oxazol-3-ylmethyl)-2-(1-oxo-4-phenylphthalazin-2-yl)acetamide is unique due to its specific combination of the oxazole ring and phthalazinone core, which may confer distinct biological activities and chemical properties.

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